
2-Ethylbutyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbutyl dihydrogen phosphate: is an organophosphorus compound with the chemical formula C6H15O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a 2-ethylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 2-ethylbutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylbutyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid and corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the 2-ethylbutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphoric acid and aldehydes or ketones.
Reduction: 2-Ethylbutanol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylbutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential role in biochemical pathways and as a model compound for studying phosphate esters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethylbutyl dihydrogen phosphate involves its interaction with various molecular targets. In biochemical pathways, it can act as a phosphate donor, participating in phosphorylation reactions. It can also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Potassium dihydrogen phosphate: Used in fertilizers and as a buffering agent.
Sodium dihydrogen phosphate: Commonly used in food processing and as a laxative.
Ammonium dihydrogen phosphate: Used in fertilizers and fire extinguishers.
Uniqueness: 2-Ethylbutyl dihydrogen phosphate is unique due to its specific 2-ethylbutyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications, particularly in organic synthesis and industrial processes.
Propiedades
Número CAS |
6303-28-2 |
|---|---|
Fórmula molecular |
C6H15O4P |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
2-ethylbutyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Clave InChI |
WPNUQLDHLOBXJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


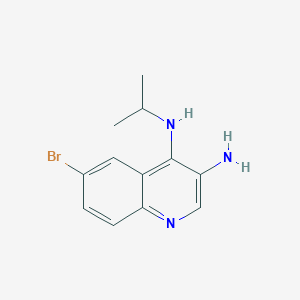
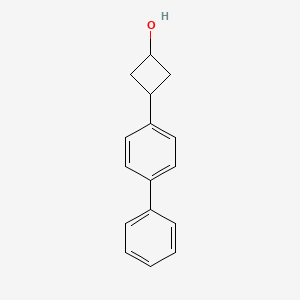


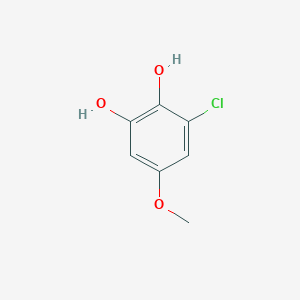
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
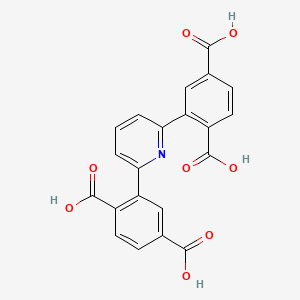
![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
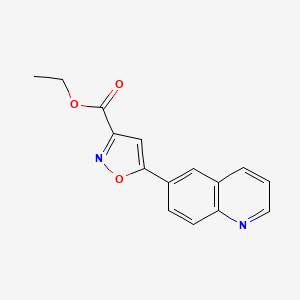


![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)


